molecular formula C15H19NO5 B12733702 Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate CAS No. 131929-07-2

Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate

Cat. No.: B12733702
CAS No.: 131929-07-2
M. Wt: 293.31 g/mol
InChI Key: LJWHKVWUCQIKFH-UHFFFAOYSA-N
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Description

Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate is a complex organic compound with the molecular formula C16H21NO5. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethyl malonate with aniline derivatives in the presence of a base can lead to the formation of the quinoline ring system. The reaction conditions often involve refluxing in an organic solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.

Scientific Research Applications

Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
  • Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Uniqueness

Diethyl 1,4,5,6,7,8-hexahydro-5-oxo-3,4-quinolinedicarboxylate is unique due to its specific structural features and the presence of two ester groups, which can influence its reactivity and biological activity. Its versatility in undergoing various chemical reactions and forming diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

CAS No.

131929-07-2

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

diethyl 5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,4-dicarboxylate

InChI

InChI=1S/C15H19NO5/c1-3-20-14(18)9-8-16-10-6-5-7-11(17)13(10)12(9)15(19)21-4-2/h8,12,16H,3-7H2,1-2H3

InChI Key

LJWHKVWUCQIKFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=CNC2=C1C(=O)CCC2)C(=O)OCC

Origin of Product

United States

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